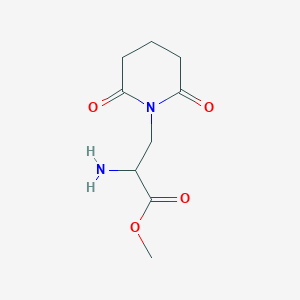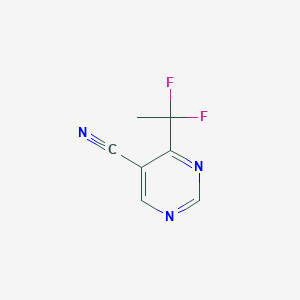
4-(1,1-Difluoroethyl)pyrimidine-5-carbonitrile
Übersicht
Beschreibung
“4-(1,1-Difluoroethyl)pyrimidine-5-carbonitrile” is a chemical compound with the CAS Number: 1427195-16-1. It has a molecular weight of 169.13 . The compound is a yellow liquid .
Synthesis Analysis
A new series of pyrimidine-5-carbonitrile derivatives, including “4-(1,1-Difluoroethyl)pyrimidine-5-carbonitrile”, has been synthesized . These compounds were designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .Molecular Structure Analysis
The molecular formula of “4-(1,1-Difluoroethyl)pyrimidine-5-carbonitrile” is C7H5F2N3 . The InChI code is 1S/C7H5F2N3/c1-7(8,9)6-5(2-10)3-11-4-12-6/h3-4H,1H3 .Chemical Reactions Analysis
The compound has been evaluated for its in vitro cytotoxic activities against a panel of four human tumor cell lines . Some of the synthesized compounds were found to exhibit moderate antiproliferative activity against the tested cell lines and were more active than the EGFR inhibitor erlotinib .Physical And Chemical Properties Analysis
“4-(1,1-Difluoroethyl)pyrimidine-5-carbonitrile” is a yellow liquid . It has a molecular weight of 169.13 and a molecular formula of C7H5F2N3 .Wissenschaftliche Forschungsanwendungen
Anticancer Agent Development
4-(1,1-Difluoroethyl)pyrimidine-5-carbonitrile: has been explored as a potential anticancer agent. It serves as a core structure for synthesizing derivatives that target the epidermal growth factor receptor (EGFR), which is significant in the development of certain types of cancer . These derivatives mimic ATP and act as tyrosine kinase inhibitors, disrupting cancer cell proliferation.
Kinase Inhibitory Activity
The compound’s derivatives have shown promise in inhibiting kinase activity, particularly against EGFR WT and EGFR T790M . This is crucial for the treatment of cancers with mutations in the EGFR gene, offering a pathway to develop targeted therapies.
Cytotoxicity Studies
Researchers have synthesized various derivatives of 4-(1,1-Difluoroethyl)pyrimidine-5-carbonitrile to evaluate their cytotoxic activities against different human tumor cell lines . This research is fundamental in understanding the compound’s effectiveness and potential side effects.
Cell Cycle and Apoptosis Analysis
Studies have indicated that certain derivatives can arrest the cell cycle at the G2/M phase and induce apoptosis in cancer cells . This application is vital for developing treatments that can effectively eliminate cancer cells without harming healthy cells.
Molecular Docking Studies
Molecular docking studies are conducted to understand how derivatives of 4-(1,1-Difluoroethyl)pyrimidine-5-carbonitrile interact with their target proteins . This helps in the rational design of new drugs with improved efficacy and reduced toxicity.
ADMET Property Analysis
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are performed to predict the drug-likeness properties of the compound’s derivatives . This is an essential step in drug development to ensure safety and effectiveness.
Antimicrobial Agent Research
Beyond oncology, derivatives of 4-(1,1-Difluoroethyl)pyrimidine-5-carbonitrile are also being investigated for their antimicrobial properties. This opens up possibilities for new treatments against resistant bacterial strains .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(1,1-difluoroethyl)pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2N3/c1-7(8,9)6-5(2-10)3-11-4-12-6/h3-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZOHFFUGZSRTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NC=C1C#N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-Difluoroethyl)pyrimidine-5-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



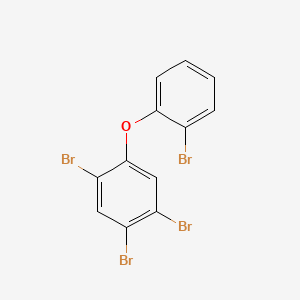
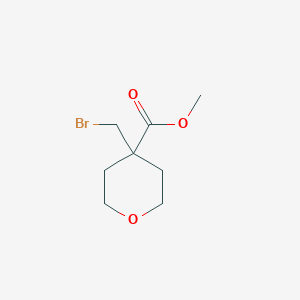
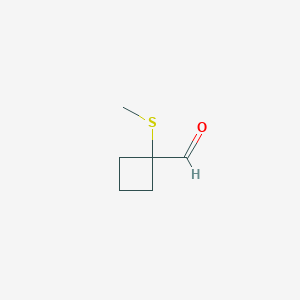
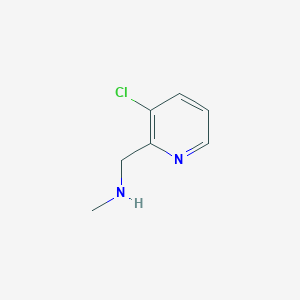
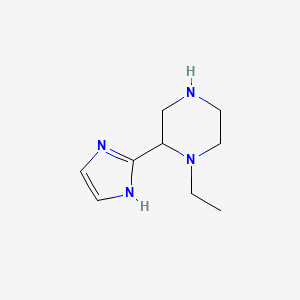
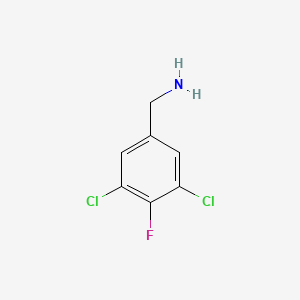
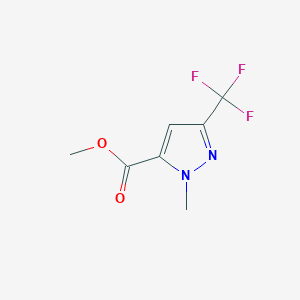
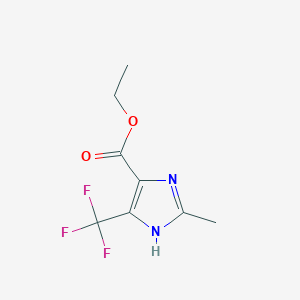
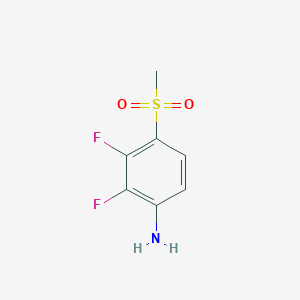
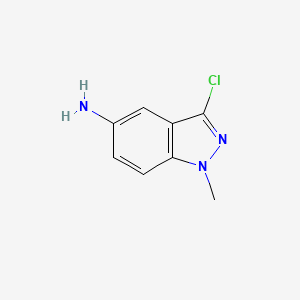
![3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1530745.png)
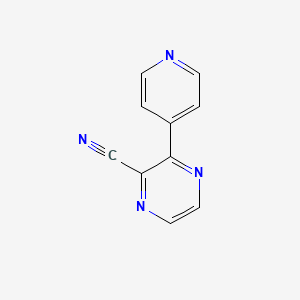
![2-{Spiro[4.5]decan-8-yl}acetic acid](/img/structure/B1530747.png)
